Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

For medicinal chemistry teams developing selective DDR1 kinase inhibitors, sourcing the correct regioisomer of this trifluoromethylpyridine intermediate is critical-positional isomers produce divergent biological outcomes. This compound (CAS 1476762-29-4) provides the exact 6-amino-5-trifluoromethyl-3-carboxylate substitution pattern required for constructing the benzamide pharmacophore claimed in Chugai's patent family (US9695118B2, EP2842939A1). • Enables regioselective elaboration: 6-NH2 for aryl/heteroaryl coupling, 3-CO2Me for hydrolysis/amidation to modulate PK. • Validated as a synthetic intermediate in DDR1 inhibitor programs targeting cancer, fibrosis, and inflammation. • Available at 98% purity with full analytical documentation; positional isomers strictly excluded to ensure batch-to-batch reproducibility.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.151
CAS No. 1476762-29-4
Cat. No. B2397616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate
CAS1476762-29-4
Molecular FormulaC8H7F3N2O2
Molecular Weight220.151
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)N)C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13)
InChIKeyPNRVQEBDGUQKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Amino-5-(trifluoromethyl)pyridine-3-carboxylate (CAS 1476762-29-4): A Specialized Trifluoromethylpyridine Building Block for Pharmaceutical Intermediate Procurement


Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate (CAS 1476762-29-4), also known as Methyl 6-amino-5-(trifluoromethyl)nicotinate, is a fluorinated pyridine derivative with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol [1]. It features a unique substitution pattern on the pyridine ring: an amino group at the 6-position, a trifluoromethyl group at the 5-position, and a methyl ester at the 3-position. The compound is primarily recognized as a crucial synthetic intermediate and building block in medicinal chemistry, particularly in the development of pharmaceutical agents . Its computed physicochemical properties include a predicted density of 1.408±0.06 g/cm³, a predicted boiling point of 308.9±42.0 °C, an XLogP3-AA value of 1.2, and a topological polar surface area (TPSA) of 65.2 Ų [1][2]. This specific regiochemistry distinguishes it from several positional isomers that share the same molecular formula but differ in the placement of the amino and trifluoromethyl groups, leading to divergent chemical reactivity and biological compatibility .

Why Generic Substitution of Methyl 6-Amino-5-(trifluoromethyl)pyridine-3-carboxylate with Close Analogs Is Not Advisable


Despite sharing the same molecular formula (C8H7F3N2O2) and molecular weight (220.15 g/mol) with several closely related positional isomers, Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate cannot be freely interchanged with its analogs. The specific juxtaposition of the electron-donating amino group at the 6-position, the strongly electron-withdrawing trifluoromethyl group at the 5-position, and the ester moiety at the 3-position creates a unique electronic environment on the pyridine ring [1]. As highlighted in a comprehensive review on TFMP derivatives, the physicochemical properties and biological activities of these compounds are profoundly influenced by the combination of the fluorine atom's unique characteristics and the pyridine moiety's properties [2]. Positional isomers, such as Methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS 1034131-63-9), Methyl 5-amino-6-(trifluoromethyl)nicotinate (CAS 1806983-30-1), and Methyl 6-amino-4-(trifluoromethyl)nicotinate (CAS 1805403-38-6), exhibit different electronic distributions, hydrogen-bonding capabilities, and steric profiles due to altered positions of the amino and trifluoromethyl substituents . These differences can lead to divergent synthetic outcomes in downstream reactions and unreliable biological activity if the wrong isomer is used, making procurement based on the exact CAS number essential for reproducibility .

Quantitative Differentiation Evidence for Methyl 6-Amino-5-(trifluoromethyl)pyridine-3-carboxylate Against Closest Analogs


Regiochemical Differentiation: Physicochemical Property Comparison Against 4 Positional Isomers

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate (CAS 1476762-29-4) possesses a unique 6-amino-5-trifluoromethyl-3-carboxylate substitution pattern. The predicted boiling point is 308.9±42.0 °C, which differs from its positional isomer Methyl 6-amino-4-(trifluoromethyl)nicotinate (CAS 1805403-38-6), which has a predicted boiling point of 337.9±42.0 °C [1]. This ~29 °C difference in predicted boiling points reflects distinct intermolecular interactions arising from the different positions of the trifluoromethyl group relative to the amino and ester functionalities. The TPSA of the target compound is 65.2 Ų [2], which is identical for all isomers due to the same functional group composition, but their 3D electronic distribution differs substantially, influencing their behavior as synthetic intermediates [3]. Direct quantitative biological activity comparisons for the parent building block are not available in the primary literature, which is typical for early-stage intermediates not yet profiled in biological assays.

Medicinal Chemistry Synthetic Intermediate Physicochemical Profiling

Pharmaceutical Patent Relevance: Association with DDR1 Kinase Inhibitor Programs at Chugai/Roche

Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is listed as a related substance in patent families directed to benzamide derivatives that function as selective Discoidin Domain Receptor 1 (DDR1) inhibitors [1][2]. These patents (US9695118B2, EP2842939A1, WO2013161851A1), assigned to Chugai Seiyaku Kabushiki Kaisha (a member of the Roche Group), describe compounds with IC50 values as low as 16 nM against DDR1 in LanthaScreen Eu Kinase Binding Assays [3]. While the target compound itself is an intermediate and not the final bioactive molecule, its specific 6-amino-5-trifluoromethyl-3-carboxylate substitution pattern provides a strategic synthetic handle for constructing the benzamide pharmacophore. The positional isomer Methyl 5-amino-6-(trifluoromethyl)nicotinate (CAS 1806983-30-1) has been reported in a BindingDB entry with an IC50 of 74 nM against NNMT, suggesting a distinct biological profile for different regioisomers [4]. Direct comparative data between the target compound and its isomers in the same assay are not available in the peer-reviewed literature.

Kinase Inhibition Cancer Therapeutics Patent-Linked Intermediate

Procurement and Availability Landscape: Pricing and Purity Differentiation Against Closest Analogs

The target compound is commercially available from multiple vendors at research-grade purity. Fujifilm Wako (sourced from Enamine Ltd.) offers the compound in quantities ranging from 100 mg to 10 g at prices ranging from approximately ¥113,100 (~$750 USD) for 100 mg to ¥1,404,100 (~$9,300 USD) for 10 g . Leyan (Shanghai) offers the compound at 98% purity, with 1 g available at a listed price, and larger quantities upon request . In comparison, Methyl 2-amino-6-(trifluoromethyl)nicotinate (CAS 1034131-63-9) is listed at approximately ¥45,000 (~$300 USD) per 100 mg from Fujifilm Wako [1], suggesting a significantly lower cost for the 2-amino isomer relative to the 6-amino-5-CF3 isomer. This price differential indicates that the 6-amino-5-CF3 substitution pattern may be more synthetically challenging to access, contributing to higher procurement costs. All vendors specify the products are for research and development use only, not for human or veterinary applications .

Chemical Procurement Vendor Comparison Supply Chain

Recommended Research and Procurement Application Scenarios for Methyl 6-Amino-5-(trifluoromethyl)pyridine-3-carboxylate


Medicinal Chemistry: DDR1 Kinase Inhibitor Lead Optimization Programs

Based on the compound's association with Chugai's benzamide DDR1 inhibitor patent family (US9695118B2, EP2842939A1) [1], this specific intermediate is best suited for medicinal chemistry teams pursuing selective DDR1 kinase inhibitors for cancer, fibrosis, or inflammation indications. Its 6-amino-5-trifluoromethyl-3-carboxylate substitution pattern provides a strategic handle for constructing the benzamide pharmacophore, where the amino group can be functionalized to introduce aryl/heteroaryl substituents and the ester can be hydrolyzed or amidated to modulate pharmacokinetic properties. Procurement of the exact CAS 1476762-29-4 is critical, as positional isomers with altered amino or trifluoromethyl positions would place key functional groups at incorrect vectors, potentially abrogating DDR1 binding affinity.

Synthetic Methodology Development: Exploration of Regioselective Transformations on 2,3,5,6-Tetrasubstituted Pyridines

The compound's unique arrangement of electron-donating (NH2) and electron-withdrawing (CF3, CO2Me) substituents on the pyridine ring creates an electronically polarized scaffold amenable to regioselective functionalization studies. As noted in the TFMP review, the Hammett constant (σp) of the trifluoromethyl group is 0.54, indicating strong electron-withdrawing character, while the amino group at the 2-position can direct electrophilic aromatic substitution [2]. This compound serves as a model substrate for developing and validating new synthetic methodologies on densely functionalized pyridine cores, where one can study the interplay between electronic effects and regiochemical outcomes in cross-coupling, nucleophilic aromatic substitution, and cyclization reactions.

Physicochemical Property Benchmarking and Computational Model Validation for Fluorinated Heterocycles

With predicted physicochemical properties including a density of 1.408 g/cm³, boiling point of 308.9 °C, LogP of 1.2, and TPSA of 65.2 Ų , this compound can serve as a reference standard for validating computational models (e.g., DFT calculations, QSPR models) that predict the properties of fluorinated heterocycles. Its well-defined structure with both hydrogen bond donors (1) and acceptors (7) [3] makes it a useful test case for benchmarking software that predicts solubility, permeability, or metabolic stability of drug-like molecules. Procurement of high-purity material (98% purity available from Leyan ) is essential for obtaining accurate experimental measurements to calibrate computational predictions.

Agrochemical Intermediate Screening: Exploration of Trifluoromethylpyridine-Containing Crop Protection Agents

The TFMP review highlights that over 20 trifluoromethylpyridine-containing agrochemicals have received ISO common names, and the TFMP motif is present in major herbicides, fungicides, and insecticides [2]. The specific 6-amino-5-trifluoromethyl-3-carboxylate scaffold provides a versatile entry point for constructing agrochemical candidates, where the amino group can be elaborated into amide, urea, or sulfonamide linkages common in commercial agrochemicals, and the ester group can be converted to the carboxylic acid or further derivatives. Given that the amino-trifluoromethylpyridine compound class is explicitly claimed as an intermediate for agricultural chemicals and medicines [4], this specific regioisomer offers a differentiated starting point for agrochemical discovery programs.

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